molecular formula C3H6ClFO2S B1582707 1-Chlorosulfinyloxy-3-fluoropropane CAS No. 461-28-9

1-Chlorosulfinyloxy-3-fluoropropane

Cat. No. B1582707
CAS RN: 461-28-9
M. Wt: 160.6 g/mol
InChI Key: VHWOGCZOYFJDEJ-UHFFFAOYSA-N
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Description

“1-Chlorosulfinyloxy-3-fluoropropane” is also known as “3-fluoropropyl sulfurochloridoite” with the CAS number 461-28-9 . It has a molecular formula of C3H6ClFO2S and a molar mass of 160.59 .


Molecular Structure Analysis

The molecular structure of “1-Chlorosulfinyloxy-3-fluoropropane” can be represented by the formula C3H6ClFO2S . For a detailed structural analysis, it’s recommended to use specialized software or databases that can provide 3D molecular structures .


Physical And Chemical Properties Analysis

“1-Chlorosulfinyloxy-3-fluoropropane” has a density of 1.385, a boiling point of 211°C, a flashing point of 81°C, and a vapor pressure of 0.163mmHg at 25°C . Its refractive index is 1.4481 .

Scientific Research Applications

It is proposed that the future research focuses in the field of HCFO-1233zd are the development of high-activity non-chromium catalysts and the development of new application technologies for HCFO-1233zd .

Future Directions

The future directions for “1-Chlorosulfinyloxy-3-fluoropropane” are not specified in the sources I found. The future directions usually depend on the current research trends, potential applications, and the compound’s properties .

properties

IUPAC Name

1-chlorosulfinyloxy-3-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClFO2S/c4-8(6)7-3-1-2-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWOGCZOYFJDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963502
Record name 3-Fluoropropyl sulfurochloridoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chlorosulfinyloxy-3-fluoropropane

CAS RN

461-28-9
Record name Propanesulfonyl chloride, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoropropyl sulfurochloridoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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